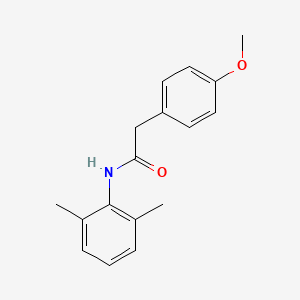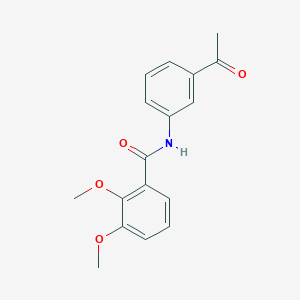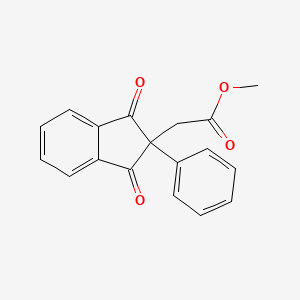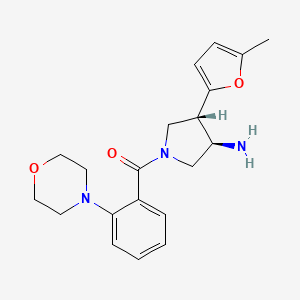![molecular formula C16H31N5O2S B5644238 N'-{(3S*,4R*)-4-isopropyl-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5644238.png)
N'-{(3S*,4R*)-4-isopropyl-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a class of chemicals that exhibit significant biological activity due to their intricate structure. The interest in such compounds typically stems from their potential applications in various fields of science, particularly in medicinal chemistry, where their interactions with biological systems can be of therapeutic value.
Synthesis Analysis
Synthesis of compounds with similar complex structures involves multi-step reactions, starting from simpler precursors. Techniques such as reductive benzylation, methylation, and acylation are commonly employed, followed by ring closure reactions to form the desired heterocyclic systems. For instance, the synthesis of related imidazole and pyrrole derivatives has been demonstrated through methodologies that ensure chemoselectivity and high yields (Drabina et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. This technique helps in understanding the spatial configuration and the potential for interactions with biological targets. Related studies have elucidated the structures of complex molecules, highlighting the importance of heterocyclic rings and substituents in determining the molecular geometry and properties (Guseinov et al., 2006).
Propriétés
IUPAC Name |
2-[[(3S,4R)-3-(dimethylsulfamoylamino)-4-propan-2-ylpyrrolidin-1-yl]methyl]-1-propylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N5O2S/c1-6-8-21-9-7-17-16(21)12-20-10-14(13(2)3)15(11-20)18-24(22,23)19(4)5/h7,9,13-15,18H,6,8,10-12H2,1-5H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBRXCTZNLXJNO-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CN2CC(C(C2)NS(=O)(=O)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=CN=C1CN2C[C@H]([C@@H](C2)NS(=O)(=O)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(3-fluorophenyl)acetyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5644162.png)
![(5-{1-[4-(cyclopentyloxy)benzyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methanol](/img/structure/B5644186.png)

![1-cyclopentyl-4-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5644199.png)


![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(3-methyl-2-thienyl)carbonyl]pyrrolidin-3-yl}acetamide](/img/structure/B5644214.png)
![N-methyl-2-{4-[2-(methylthio)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5644222.png)
![4-{[(4-chlorophenyl)amino]carbonyl}phenyl 3-methyl-2-butenoate](/img/structure/B5644230.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperazine hydrochloride](/img/structure/B5644245.png)
![2-{2-[1-(4-quinolinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}acetamide](/img/structure/B5644259.png)
![3-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5644264.png)

![6-methyl-2-{[2-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]methyl}quinolin-4-ol](/img/structure/B5644271.png)